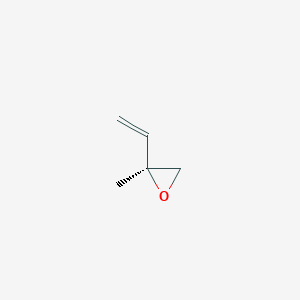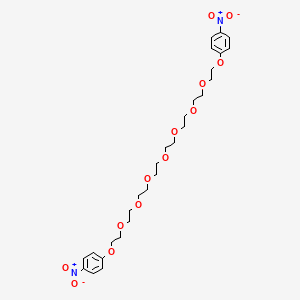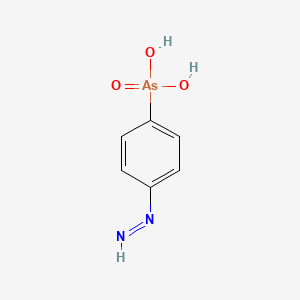![molecular formula C16H15NO3 B14419921 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline CAS No. 87341-51-3](/img/structure/B14419921.png)
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline is a chemical compound characterized by the presence of a naphthalene ring attached to a proline derivative
Vorbereitungsmethoden
The synthesis of 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline typically involves the reaction of naphthalene derivatives with proline or its analogs. One common synthetic route includes the use of N-Methyl-1-naphthalenemethylamine hydrochloride as a starting material . The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or reagents like vanadium pentoxide for specific transformations . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like chromates or permanganates, reducing agents like lithium naphthalenide, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in their activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes at the cellular level .
Vergleich Mit ähnlichen Verbindungen
1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline can be compared to other naphthalene derivatives and proline analogs. Similar compounds include:
N-Methyl-1-naphthalenemethylamine hydrochloride: Used as a reagent in various chemical reactions.
1-Naphthaleneacetic acid: Known for its applications in treating digestive problems.
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide: Studied for its potential therapeutic effects.
The uniqueness of this compound lies in its specific structural combination of a naphthalene ring and a proline derivative, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
87341-51-3 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(2S)-1-(naphthalen-1-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H15NO3/c18-15-9-8-14(16(19)20)17(15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,19,20)/t14-/m0/s1 |
InChI-Schlüssel |
VZUTUGBHSCAAAF-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)



![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)

![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)
